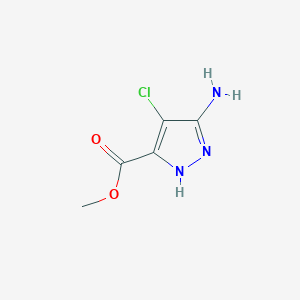
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine, also known as 5F-MN-24, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has been used as a research chemical ever since.
Mecanismo De Acción
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine acts as a full agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine are similar to those of other synthetic cannabinoids. It has been shown to induce a range of effects, including tachycardia, hypertension, hyperthermia, and respiratory depression. It can also cause cognitive impairment, memory loss, and psychosis. Long-term use of synthetic cannabinoids has been associated with a range of adverse health effects, including kidney damage, liver damage, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the central nervous system. However, one of the limitations of using 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is its potential for inducing adverse health effects in animal models. This can make it difficult to interpret the results of experiments and can limit its usefulness as a research tool.
Direcciones Futuras
There are several future directions for research on 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine. One area of interest is the development of new synthetic cannabinoids that have a higher selectivity for the CB1 receptor and a lower potential for inducing adverse health effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to identify potential health risks associated with the use of these compounds and inform public health policies related to their use. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other medical conditions.
Métodos De Síntesis
The synthesis method of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine involves the reaction of 5-fluoro-2-nitroaniline with 4-fluorooxalyl chloride in the presence of triethylamine to form 5-fluoro-N-(4-fluorooxolan-3-yl)-2-nitroaniline. This intermediate is then reduced with tin(II) chloride to yield 5-fluoro-N-(4-fluorooxolan-3-yl)-2-aminobenzamide, which is further methylated with methyl iodide to produce 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine.
Aplicaciones Científicas De Investigación
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine has been used as a research chemical to study the cannabinoid receptor system. It is a potent agonist of the CB1 receptor and has been shown to have a high affinity for this receptor. It has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their ability to induce psychoactive effects.
Propiedades
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-14(9-6-15-5-8(9)12)10-3-2-7(11)4-13-10/h2-4,8-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMTEZOGONIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)


![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)





![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)

